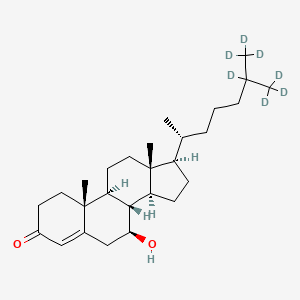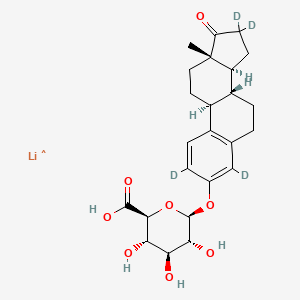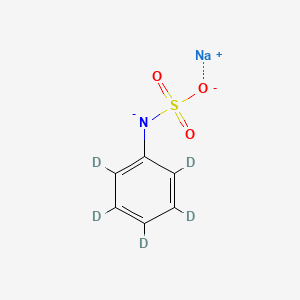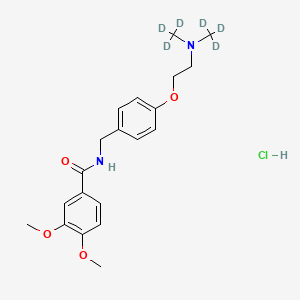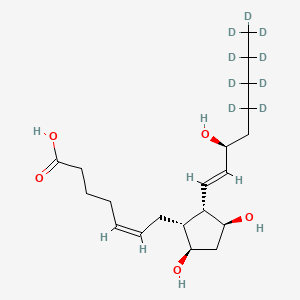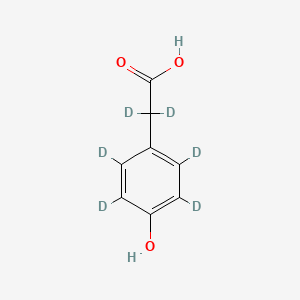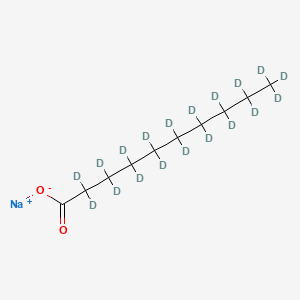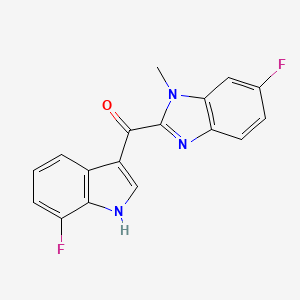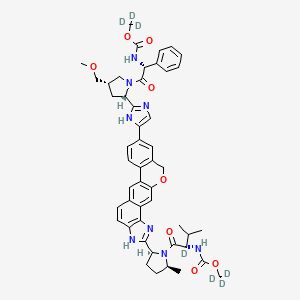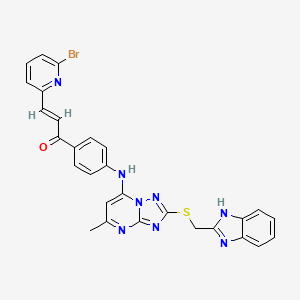
L-Arginine-1-13C hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine-1-13C hydrochloride: is a stable isotope-labeled form of L-Arginine hydrochloride. It is specifically labeled with carbon-13 at the first carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and nitric oxide production. The stable isotope labeling allows for precise tracking and quantification in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions: L-Arginine-1-13C hydrochloride can be synthesized through the incorporation of carbon-13 into the L-Arginine molecule. The process involves the use of carbon-13 labeled precursors in the biosynthesis of L-Arginine. The labeled L-Arginine is then converted to its hydrochloride salt form. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotope without any loss of its labeling efficiency .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into the L-Arginine molecule. The fermentation broth is then subjected to purification processes to isolate the labeled L-Arginine, which is subsequently converted to its hydrochloride salt form. The entire process is carried out under stringent quality control to ensure the purity and isotopic enrichment of the final product .
化学反応の分析
Types of Reactions: L-Arginine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes, which catalyze the oxidation of L-Arginine to nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including alkylating agents, can be used to introduce different functional groups.
Major Products:
Oxidation: Nitric oxide and L-citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Substituted L-Arginine derivatives with different functional groups.
科学的研究の応用
Chemistry: L-Arginine-1-13C hydrochloride is used in studies involving the synthesis and characterization of labeled compounds. It is also used in isotope dilution mass spectrometry for precise quantification of L-Arginine in complex mixtures.
Biology: In biological research, it is used to study metabolic pathways involving L-Arginine. The stable isotope labeling allows for tracking the incorporation and transformation of L-Arginine in various biological systems.
Medicine: this compound is used in clinical research to study the role of L-Arginine in nitric oxide production and its effects on vascular health. It is also used in studies involving the metabolism of L-Arginine in different disease states.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs that target metabolic pathways involving L-Arginine. It is also used in the production of labeled standards for quality control and analytical testing .
作用機序
L-Arginine-1-13C hydrochloride exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide synthase enzymes catalyze the conversion of L-Arginine to nitric oxide and L-citrulline. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The stable isotope labeling allows for precise tracking of the metabolic fate of L-Arginine in various biological systems .
類似化合物との比較
L-Arginine-13C6 hydrochloride: Labeled with carbon-13 at six positions.
L-Arginine-15N4 hydrochloride: Labeled with nitrogen-15 at four positions.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: L-Arginine-1-13C hydrochloride is unique in its specific labeling at the first carbon position, which allows for targeted studies of metabolic pathways involving this specific carbon atom. This specificity provides detailed insights into the biochemical transformations and interactions of L-Arginine that are not possible with other labeled forms .
特性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
211.65 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |
InChIキー |
KWTQSFXGGICVPE-QSAHHTFWSA-N |
異性体SMILES |
C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


